molecular formula C19H32O4Si B1149641 Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate CAS No. 102494-28-0

Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate

Cat. No.: B1149641
CAS No.: 102494-28-0
M. Wt: 352.54048
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate is a complex organic compound with the molecular formula C19H32O4Si and a molecular weight of 352.54 g/mol . This compound is characterized by its unique structure, which includes a cyclopentenone ring substituted with a triethylsilyloxy group and a heptenoate ester chain. It is primarily used in various chemical and pharmaceutical research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the cyclopentenone ring and the triethylsilyloxy group, which can undergo various chemical transformations. These transformations can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(5-oxo-3-trimethylsilyloxycyclopenten-1-yl)hept-5-enoate
  • Methyl 7-(5-oxo-3-triethylsilyloxycyclohexen-1-yl)hept-5-enoate
  • Methyl 7-(5-oxo-3-triethylsilyloxycyclopentadien-1-yl)hept-5-enoate

Uniqueness

Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQNWYMXCDLSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743341
Record name Methyl 7-{5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102494-28-0
Record name Methyl 7-{5-oxo-3-[(triethylsilyl)oxy]cyclopent-1-en-1-yl}hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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